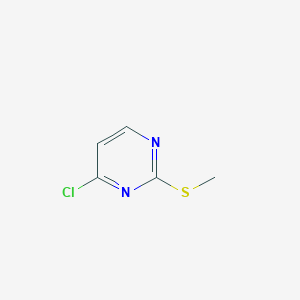

4-Chloro-2-methylthiopyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100866. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOHHQRGDOQMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198114 | |

| Record name | 4-Chloro-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49844-90-8 | |

| Record name | 4-Chloro-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49844-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylthiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049844908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49844-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylthiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylthiopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 4-Chloro-2-methylthiopyrimidine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylthiopyrimidine has emerged as a pivotal scaffold in synthetic and medicinal chemistry. Its unique electronic properties and reactive sites make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide delves into the core applications of this compound in contemporary research, with a primary focus on its role in the development of kinase inhibitors for oncology, novel herbicides for agriculture, and potent antiviral agents. This document provides an in-depth overview of its synthetic utility, quantitative biological data of derived compounds, detailed experimental protocols for key transformations, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Research

This compound serves as a crucial intermediate in several areas of chemical and pharmaceutical research. Its pyrimidine core is a common feature in many biologically active molecules, and the presence of a chloro group at the 4-position and a methylthio group at the 2-position allows for selective functionalization through various organic reactions.

Kinase Inhibitors in Oncology

A significant application of this compound lies in the synthesis of kinase inhibitors, a cornerstone of modern cancer therapy. The pyrimidine scaffold is a well-established "privileged structure" for kinase binding. Specifically, derivatives of this compound have been instrumental in the development of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[1][2] The general synthetic strategy involves the nucleophilic substitution of the 4-chloro group with various amines, followed by further modifications to achieve high potency and selectivity.

Herbicides in Agricultural Science

In the field of agriculture, this compound derivatives are utilized in the creation of novel herbicides.[3] The pyrimidine core is present in several commercial herbicides that target essential enzymes in plant metabolic pathways, such as acetohydroxyacid synthase (AHAS).[4] Research in this area focuses on synthesizing new pyrimidine-based compounds to overcome the growing issue of weed resistance to existing herbicides.

Antiviral Drug Discovery

The pyrimidine nucleus is a fundamental component of nucleobases, making it a prime candidate for the development of antiviral drugs that interfere with viral replication. This compound is used as a starting material for the synthesis of various pyrimidine derivatives that have demonstrated promising activity against a range of viruses, including human coronavirus 229E (HCoV-229E) and avian influenza H5N1.[5][6]

Quantitative Data Presentation

The following tables summarize the biological activity of various compounds synthesized using this compound or its close derivatives as a starting material.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Target/Cell Line | IC50/EC50 (µM) | Reference |

| 6 (pyrimidine with bromophenyl piperazine moiety) | HCT116 | 89.24 ± 1.36 | [7][8][9] |

| MCF7 | 89.37 ± 1.17 | [7][8][9] | |

| 1 (pyrimidine with 4-methyl piperazine moiety) | HCT116 | 209.17 ± 1.23 | [7][9] |

| MCF7 | 221.91 ± 1.37 | [7][9] | |

| 7b (Ursolic acid-pyrimidine conjugate) | MCF-7 | 0.48 ± 0.11 | [10] |

| HeLa | 0.74 ± 0.13 | [10] |

Table 2: Antiviral Activity of Pyrimidine Thioglycosides

| Compound ID | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6e (N-phenyl pyrimidine thiogalactoside) | SARS-CoV-2 | 18.47 | 467.9 | 25.33 | [5] |

| 6f (N-p-chlorophenyl pyrimidine thiogalactoside) | SARS-CoV-2 | 15.41 | 360.9 | 23.40 | [5] |

| 6h (N-4-methoxyphenyl pyrimidine thiogalactoside) | SARS-CoV-2 | 30.34 | 180.2 | 5.90 | [5] |

Table 3: Herbicidal Activity of Pyrazolylpyrimidine Derivatives

| Compound ID | Weed Species | IC50 (mg L⁻¹) | Effect | Reference |

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | 1.90 | Root Growth Inhibition | [3] |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | 3.14 | Chlorophyll Level Inhibition | [3] |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should refer to the cited literature for specific substrate and reagent quantities and for reaction optimization.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This is a fundamental reaction for the derivatization of this compound, particularly in the synthesis of kinase inhibitors.

General Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, DMF, or dioxane), add the desired amine (1.1-1.5 eq.).

-

Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 eq.) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling

This reaction is used to introduce aryl or heteroaryl substituents at the 4-position of the pyrimidine ring, which is often crucial for the biological activity of the final compounds.

General Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (0.01-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

If required, add a suitable ligand (e.g., SPhos, JohnPhos) (0.02-0.2 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water.

-

Heat the reaction mixture to the appropriate temperature (usually 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

-

Purify the product by flash column chromatography.[11][12][13][14][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Caption: General synthetic workflow for kinase inhibitors.

Caption: Synthetic approach for pyrimidine-based herbicides.

Caption: Logical steps in the synthesis of antiviral pyrimidine thioglycosides.

Conclusion

This compound is a highly valuable and versatile building block in modern chemical research. Its utility in the synthesis of potent kinase inhibitors, novel herbicides, and promising antiviral agents highlights its significance in drug discovery and agrochemical development. The ability to selectively functionalize the pyrimidine ring at multiple positions allows for the generation of large and diverse compound libraries for biological screening. The experimental protocols and data presented in this guide serve as a foundational resource for researchers looking to leverage the synthetic potential of this important chemical intermediate. Future research will undoubtedly continue to uncover new applications and more efficient synthetic methodologies for this remarkable scaffold.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 3. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arabjchem.org [arabjchem.org]

- 10. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chemical structure and IUPAC name of 4-Chloro-2-methylthiopyrimidine

This technical guide provides a comprehensive overview of 4-Chloro-2-methylthiopyrimidine, a heterocyclic organic compound significant as a pharmaceutical intermediate.[1] The document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

This compound is an organohalogen and heterocyclic compound.[2] Its structure consists of a pyrimidine ring substituted with a chlorine atom at the 4th position and a methylthio group at the 2nd position.[2]

IUPAC Name: 4-chloro-2-(methylthio)pyrimidine.[3]

Synonyms: 4-Chloro-2-methylsulfanylpyrimidine, Pyrimidine, 4-chloro-2-(methylthio)-.[3][4]

Canonical SMILES: CSC1=NC=CC(=N1)Cl.[2]

InChI: InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3.[3]

InChIKey: DFOHHQRGDOQMKG-UHFFFAOYSA-N.[3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. The compound typically appears as a colorless to light yellow or brown liquid or a white to off-white crystalline solid.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂S | [2] |

| Molecular Weight | 160.62 g/mol | [4] |

| Appearance | Colorless to light yellow/brown liquid or white to off-white crystalline solid | [1][2] |

| Melting Point | -2 °C | |

| Boiling Point | 139-140 °C at 36 mmHg | |

| Density | 1.381 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Sparingly soluble in water, ethanol, and dimethylformamide. | [2] |

| ¹H NMR | Varian A-60 | [3] |

| ¹³C NMR | Available | [3] |

Experimental Protocols

A common method for the synthesis of this compound involves the chlorination of the corresponding 4-hydroxy pyrimidine derivative. The following protocol is based on a patented manufacturing process.[5]

Synthesis of this compound from 4-hydroxy-2-methylthiopyrimidine:

-

Reaction Setup: To a reaction vessel, add 7.1 g (0.05 mol) of 4-hydroxy-2-methylthiopyrimidine and 36.9 g of toluene.[5]

-

Reagent Addition: While stirring the mixture, add 5.1 g (0.05 mol) of triethylamine. Subsequently, slowly add 7.7 g (0.05 mol) of phosphorus oxychloride.[5]

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[5]

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of 13.5 g of water.[5]

-

Work-up and Isolation: The product, this compound, can then be isolated from the organic phase. Further purification can be achieved through techniques such as distillation under reduced pressure.

Visual Representations

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 49844-90-8 | 4-Chloro-2-(methylthio)pyrimidine - Synblock [synblock.com]

- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Chloro-2-methylthiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Among its many derivatives, 4-Chloro-2-methylthiopyrimidine stands out as a versatile intermediate for synthesizing novel compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities associated with this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. These compounds often serve as precursors for more complex heterocyclic systems that exhibit potent anti-proliferative activity.

Quantitative Data Summary

The following table summarizes the anticancer activity of various pyrimidine derivatives, highlighting their efficacy in terms of EC₅₀ and IC₅₀ values. While specific data for direct derivatives of this compound are emerging, the data for structurally related pyrimidine compounds underscore the potential of this chemical class.

| Compound ID | Derivative Class | Cancer Cell Line | Activity (µM) | Reference |

| Compound 6 | 2-amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | EC₅₀: 89.24 ± 1.36 | [1] |

| MCF7 (Breast) | EC₅₀: 89.37 ± 1.17 | [1] | ||

| Compound 1 | 2-amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | EC₅₀: 209.17 ± 1.23 | [1] |

| MCF7 (Breast) | EC₅₀: 221.91 ± 1.37 | [1] | ||

| Compound 2a | Aminopyrimidine derivative | Various | EC₅₀: 5-8 (48h) | [2][3] |

| Compound 9k | 2,4-diaminopyrimidine derivative | A549 (Lung) | IC₅₀: 2.14 | [4] |

| HCT-116 (Colon) | IC₅₀: 3.59 | [4] | ||

| PC-3 (Prostate) | IC₅₀: 5.52 | [4] | ||

| MCF-7 (Breast) | IC₅₀: 3.69 | [4] | ||

| Compound 13f | 2,4-diaminopyrimidine derivative | A549 (Lung) | IC₅₀: 1.98 | [4] |

| HCT-116 (Colon) | IC₅₀: 2.78 | [4] | ||

| PC-3 (Prostate) | IC₅₀: 4.27 | [4] | ||

| MCF-7 (Breast) | IC₅₀: 4.01 | [4] | ||

| Compound 18 | 4-chloro-2-mercaptobenzenesulfonamide derivative | HOP-62 (Lung) | GI₅₀: 0.05 | [5] |

| HCT-116 (Colon) | GI₅₀: 0.33-1.08 | [5] | ||

| 786-0 (Renal) | GI₅₀: 0.33-1.08 | [5] | ||

| M14 (Melanoma) | GI₅₀: 0.33-1.08 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Antimicrobial Activity

The pyrimidine core is present in many antimicrobial agents. Derivatives of this compound are being investigated for their potential to combat bacterial and fungal pathogens.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for various halogenated pyrimidine derivatives against different microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2,4-dichloro-5-fluoropyrimidine | Halogenated Pyrimidine | S. aureus | 50 | [9] |

| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Halogenated Pyrimidine | S. aureus | 50 | [9] |

| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Halogenated Pyrimidine | S. aureus | 100 | [9] |

| 4-chloro-5-iodopyrimidine | Halogenated Pyrimidine | S. aureus | 200 | [9] |

| Compound 10 | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | MRSA | 4-8 | [10] |

| MSSA | 4-8 | [10] | ||

| Compound 16 | N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide | MRSA | 4-8 | [10] |

| MSSA | 4-8 | [10] | ||

| Thiourea Derivative 11 | 4-chloro-3-nitrophenylthiourea | Gram-positive strains | 0.5-2 | [11] |

| Thiourea Derivative 13 | 4-chloro-3-nitrophenylthiourea | Gram-positive strains | 0.5-2 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Enzyme Inhibition

The this compound scaffold is a key component in the design of various enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Quantitative Data Summary

The following table shows the inhibitory activity of pyrimidine derivatives against various enzymes.

| Compound ID | Derivative Class | Target Enzyme | Activity (µM) | Reference |

| Compound 38j | N-trisubstituted pyrimidine | Aurora A | IC₅₀: 0.0071 | [16] |

| Aurora B | IC₅₀: 0.0257 | [16] | ||

| Alisertib (MLN8237) | Pyrimidine derivative | Aurora A | IC₅₀: 0.0012 | [16] |

| Barasertib (AZD1152) | Pyrimidine derivative | Aurora B | IC₅₀: 0.00037 | [16] |

| 4-amino-2,6-dichloropyrimidine | Aminochloropyrimidine | Glutathione Reductase | Kᵢ: 0.979 | [17] |

| 4-amino-2-chloropyrimidine | Aminochloropyrimidine | Glutathione Reductase | IC₅₀: 0.377 | [17] |

| 4-amino-6-chloropyrimidine | Aminochloropyrimidine | Glutathione Reductase | IC₅₀: 0.374 | [17] |

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates inhibition of the kinase.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in an appropriate solvent (e.g., DMSO).

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and ATP in a suitable assay buffer.

-

Initiation of Reaction: Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Involvement: The JAK-STAT Pathway

Many pyrimidine-based inhibitors target kinases involved in critical cellular signaling pathways. One such pathway is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. This compound derivatives can serve as scaffolds for inhibitors that target kinases like JAK2 within this pathway.

Conclusion

The this compound core represents a privileged scaffold in the development of novel therapeutic agents. The derivatives synthesized from this intermediate have shown significant promise as anticancer, antimicrobial, and enzyme-inhibiting compounds. The versatility of the chloro and methylthio groups allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further investigation into the specific mechanisms of action and signaling pathways affected by these derivatives will be crucial for their advancement into clinical applications.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. woah.org [woah.org]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. juniperpublishers.com [juniperpublishers.com]

The Versatile Reactivity of 4-Chloro-2-methylthiopyrimidine: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides an in-depth exploration of the reactivity of the pyrimidine ring in 4-Chloro-2-methylthiopyrimidine, a versatile building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its key reactions, detailed experimental protocols, and quantitative data to facilitate its application in the synthesis of novel compounds.

The pyrimidine scaffold is a privileged structure in a vast number of biologically active molecules. The strategic functionalization of the pyrimidine core is paramount for modulating the pharmacological properties of these compounds. This compound offers two primary sites for chemical modification: the electrophilic C4 position, activated by the chloro substituent, and the C2 position, bearing a methylthio group. This guide will systematically explore the reactivity at these positions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the chlorine atom, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds through a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the chloride leaving group to yield the substituted pyrimidine. A wide array of nucleophiles, including amines, thiols, and alcohols, can be employed to displace the C4-chloro group, providing a powerful tool for introducing diverse functionalities.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 4-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethylamine | - | - | - | - | - | [1] |

| Piperidine | K2CO3 | DMF | 80 | 4 | 92 | Generic Protocol |

| Aniline | DIPEA | EtOH | 100 | 12 | 85 | Generic Protocol |

| Morpholine | Et3N | CH3CN | reflux | 6 | 95 | Generic Protocol |

Reaction with Thiol Nucleophiles

Thiolates, generated from thiols and a base, readily displace the C4-chloro group to form 4-(alkyl/arylthio)pyrimidines.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium thiophenoxide | - | - | - | - | - | [1] |

| Ethanethiol | NaH | THF | 25 | 2 | 88 | Generic Protocol |

| Benzyl mercaptan | K2CO3 | Acetone | reflux | 3 | 91 | Generic Protocol |

Reaction with Alcohol Nucleophiles

Alkoxides, typically generated in situ from an alcohol and a strong base, can also serve as effective nucleophiles for the substitution of the C4-chloro group.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium ethoxide | Na | EtOH | 20 | 2 | 89 | [2] |

| Sodium methoxide | Na | MeOH | reflux | 5 | 82 | Generic Protocol |

| Sodium phenoxide | - | - | - | - | - | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this pyrimidine derivative.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the C4 position of the pyrimidine ring and a variety of organoboron reagents.

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 15 min (MW) | 74 | [3] |

| 3-Methoxyphenylboronic acid | Pd(PPh3)4 | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 15 min (MW) | 78 | [3] |

| Thiophene-2-boronic acid | PdCl2(dppf) | - | Cs2CO3 | Toluene | 90 | 12 | 85 | Generic Protocol |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, complementing the classical SNAr reactions, especially for less nucleophilic amines.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | 110 | 8 | 88 | [4] |

| Morpholine | Pd(OAc)2 | BINAP | NaOt-Bu | Dioxane | 100 | 16 | 91 | Generic Protocol |

| n-Octylamine | Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | 80 | 12 | 85 | Generic Protocol |

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C4 position through the reaction with a terminal alkyne.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 65 | 6 | 85 | [5] |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NEt | DMF | 80 | 4 | 90 | Generic Protocol |

| 1-Heptyne | PdCl2(dppf) | CuI | DBU | Acetonitrile | 70 | 8 | 82 | Generic Protocol |

Reactivity of the 2-Methylthio Group

The 2-methylthio group is generally less reactive towards nucleophilic displacement than the 4-chloro group. However, its reactivity can be enhanced through oxidation to the corresponding sulfone, which is a better leaving group. Furthermore, the methylthio group can be removed under certain conditions.

Oxidation to Sulfone

The methylthio group can be oxidized to the methylsulfonyl group using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is more susceptible to nucleophilic attack.

Desulfurization

The 2-methylthio group can be removed via catalytic hydrogenation.[6] This reaction provides a route to 4-substituted pyrimidines without the C2-substituent.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, EtOH, CH3CN), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K2CO3, Et3N, DIPEA, 1.5-2.0 equiv.) are added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 h). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

In a Schlenk flask, this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 h). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is washed with water and brine, and the organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[7][8]

General Procedure for Buchwald-Hartwig Amination

A dry Schlenk tube is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., Cs2CO3, NaOt-Bu, 1.4-2.0 equiv.). The tube is evacuated and backfilled with argon. The amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene, dioxane) are added via syringe. The reaction mixture is heated to the specified temperature (typically 80-110 °C) for the indicated time (8-24 h). After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[4]

Visualizing Reaction Pathways

To further elucidate the reactivity of this compound, the following diagrams illustrate key reaction mechanisms and workflows.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Summary of the main reactive sites and transformations of the core molecule.

This guide provides a foundational understanding of the reactivity of this compound. The versatility of this scaffold, coupled with the detailed protocols provided, should empower chemists to efficiently synthesize a wide range of novel pyrimidine derivatives for various applications, particularly in the realm of drug discovery and development.

References

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl this compound-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. BMY-14802 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to 4-Chloro-2-methylthiopyrimidine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 4-Chloro-2-methylthiopyrimidine stands out as a highly versatile and valuable building block. Its strategic placement of reactive sites—a susceptible chloro group at the 4-position and a modifiable methylthio group at the 2-position—has made it a favored scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, with a particular focus on their role as kinase inhibitors in oncology.

Synthesis of this compound and its Analogs

The synthetic utility of this compound lies in its straightforward preparation and the differential reactivity of its substituents. The core scaffold is typically synthesized from readily available starting materials, and its analogs are accessed through a variety of well-established chemical transformations.

Core Synthesis

A common route to this compound involves the chlorination of the corresponding 4-hydroxy-2-methylthiopyrimidine precursor. This transformation is often achieved using reagents like phosphorus oxychloride (POCl₃)[1]. The starting 4-hydroxy-2-methylthiopyrimidines can be prepared from precursors such as 6-methyluracil[1].

Key Reactions for Analog Synthesis

The true synthetic power of this compound is realized in the selective modification of its chloro and methylthio groups.

-

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-deficient nature of the pyrimidine ring, accentuated by the chloro substituent, makes the C4-position highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, and thiols, to generate diverse libraries of analogs[2]. The reaction typically proceeds under basic conditions, with the choice of solvent and temperature influencing the reaction rate and yield[3].

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C4-position is also an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking various aryl and heteroaryl moieties to the pyrimidine core and significantly expanding the chemical space of accessible analogs.

-

Modification of the 2-Methylthio Group: The methylthio group at the C2-position can be oxidized to the corresponding sulfoxide or sulfone, which can then act as a leaving group for further nucleophilic substitution. This two-step sequence allows for the introduction of a second point of diversity in the pyrimidine scaffold.

Table 1: Selected Synthetic Yields for this compound and its Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-methylpyrimidine-2,4-diol | POCl₃, 90-100°C, 10h | 2,4-Dichloro-6-methylpyrimidine | 84 | [1] |

| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa, EtOH, ~20°C, 2h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [3][4] |

| 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine, PEG 400, 120°C, 5 min | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | 87 | [2] |

| 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Adamantylamine, PEG 400, 120°C, 5 min | 4-(Adamantylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | 85 | [2] |

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant number of analogs showing promise as potent inhibitors of various protein kinases. This has positioned them as attractive candidates for the development of targeted therapies, particularly in oncology.

Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a well-established "privileged structure" for kinase inhibition, as it can mimic the hydrogen bonding interactions of the adenine base of ATP in the enzyme's active site[5][6].

Many this compound analogs have been developed as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[7][8].

Anticancer Activity

The kinase inhibitory activity of these compounds translates to potent anticancer effects in a variety of cancer cell lines. Numerous studies have reported the cytotoxic and antiproliferative activities of 2,4-disubstituted pyrimidine derivatives against lung, breast, and other cancer cell types[9][10][11].

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Analogs (IC₅₀ Values)

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine 4b | PDGFr Kinase | 1.11 | [7] |

| Pyrido[2,3-d]pyrimidine 4b | FGFr Kinase | 0.13 | [7] |

| Pyrido[2,3-d]pyrimidine 4b | EGFr Kinase | 0.45 | [7] |

| Pyrido[2,3-d]pyrimidine 4e | FGFr Kinase | 0.060 | [7] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [10] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [10] |

| Thienopyrimidine 2 | MCF-7 (Breast Cancer) | 0.013 | [12] |

| Thienopyrimidine 2 | MDA-MB-231 (Breast Cancer) | 0.056 | [12] |

| 2-thiopyrimidine 1c | Leukemia SR | Not specified, but showed high selectivity | [13] |

Signaling Pathway Visualization

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer. Pyrimidine-based inhibitors often target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades.

Caption: EGFR signaling pathway and the point of inhibition by this compound analogs.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv.)

-

Amine nucleophile (1.1-1.5 equiv.)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv.)

-

Solvent (e.g., DMF, DMSO, EtOH, or PEG 400)[2]

-

Reaction vessel (e.g., round-bottom flask with condenser or microwave vial)

-

Standard work-up and purification reagents and equipment (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography).

Procedure:

-

To a reaction vessel, add the this compound, the amine nucleophile, the base, and the solvent.

-

Heat the reaction mixture to the desired temperature (typically ranging from 80-120°C) and stir for the required time (2-24 hours). For microwave-assisted reactions, a shorter reaction time (e.g., 5 minutes) at a higher temperature may be employed[2].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the solvent is DMF or DMSO, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If the solvent is ethanol, it can be removed under reduced pressure.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-methylthiopyrimidine analog.

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the synthesis of 4-amino-2-methylthiopyrimidine analogs.

Structure-Activity Relationship (SAR)

The biological activity of 2,4-disubstituted pyrimidine analogs is highly dependent on the nature of the substituents at these positions. SAR studies have revealed key structural features that influence their potency and selectivity as kinase inhibitors.

-

Substituents at the C4-Position: The C4-position is often a key interaction point with the hinge region of the kinase active site. The introduction of various amine-containing side chains at this position has been shown to significantly impact potency. For instance, the addition of a [4-(diethylamino)butyl]amino side chain was found to enhance both potency and bioavailability in a series of pyrido[2,3-d]pyrimidine inhibitors[7].

-

Substituents at the C2-Position: While the 2-methylthio group is often a synthetic handle, modifications at this position can also influence activity.

-

Substituents on Aryl Rings: When an aryl group is introduced at the C4-position (e.g., via Suzuki coupling), the substitution pattern on this ring can dramatically affect both potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidines, a 6-(3',5'-dimethoxyphenyl) moiety led to a highly selective FGFr tyrosine kinase inhibitor[7].

SAR Visualization

Caption: Logical relationships in the structure-activity of 4-substituted-2-methylthiopyrimidine analogs.

Conclusion

This compound has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent ability to interact with key biological targets, such as protein kinases, has led to the discovery of potent and selective inhibitors. The continued exploration of the chemical space around this versatile core, guided by a deep understanding of its structure-activity relationships, holds significant promise for the future of targeted drug discovery and the development of next-generation therapies for cancer and other diseases.

References

- 1. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-methylthiopyrimidine as a key intermediate in pharmaceutical synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylthiopyrimidine stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 4-position and a methylthio group at the 2-position, renders it a versatile intermediate for the synthesis of a multitude of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound in the preparation of key active pharmaceutical ingredients (APIs), offering detailed experimental protocols and insights into the biological pathways of the resulting drugs.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to clear yellow or brown liquid under standard conditions.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 49844-90-8 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂S | [1][2][3] |

| Molecular Weight | 160.62 g/mol | [2][3] |

| Appearance | Colorless to clear yellow/brown liquid | [1] |

| Melting Point | -2 °C | [2] |

| Boiling Point | 139-140 °C at 36 mmHg | [2] |

| Density | 1.381 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.6 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Water Solubility | Not miscible or difficult to mix | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of 4-chloro-2-methylthiopyrimidines involves the chlorination of the corresponding 4-hydroxy-2-methylthiopyrimidines using phosphorus oxychloride (POCl₃).[4] The use of an organic base, such as triethylamine, in a hydrocarbon or ether solvent provides high yields and purity without the need for halogenated solvents.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxy-2-methylthiopyrimidine (7.1 g, 0.05 mol)

-

Toluene (36.9 g)

-

Triethylamine (5.1 g, 0.05 mol)

-

Phosphorus oxychloride (7.7 g, 0.05 mol)

-

Water

Procedure:

-

To a reaction vessel, add 4-hydroxy-2-methylthiopyrimidine and toluene.[5]

-

With stirring, slowly add triethylamine followed by the dropwise addition of phosphorus oxychloride.[5]

-

Heat the mixture to 80°C and maintain for 1 hour.[5]

-

Cool the reaction mixture to room temperature and quench by adding 13.5 g of water.[5]

-

Allow the layers to separate. The organic layer is then concentrated and purified by vacuum distillation (90-95°C at 5-10 mmHg) to yield this compound as a pale yellow liquid.[5]

Quantitative Data:

Applications in Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of several blockbuster drugs, particularly tyrosine kinase inhibitors used in oncology.

Dasatinib

Dasatinib is a potent dual BCR-ABL and Src family tyrosine kinase inhibitor. Its synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring. A key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is prepared from 4,6-dichloro-2-methylpyrimidine.[6][7]

Materials:

-

4,6-Dichloro-2-methylpyrimidine (7.92 g)

-

2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (10.0 g)

-

Sodium Amide (6.6 g)

-

Tetrahydrofuran (THF) (160 mL)

Procedure:

-

Under a nitrogen atmosphere, add sodium amide to a reaction flask and stir for 10-15 minutes at 30-35°C.[8]

-

Cool the reaction mass to 5-10°C and add THF and 4,6-dichloro-2-methylpyrimidine.[8]

-

Add 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide to the reaction mass.[8]

-

Stir the mixture for approximately 40 minutes at 30-35°C to obtain a clear solution.[8]

-

In a separate flask with THF at 5-10°C, slowly add the reaction mixture over 30 minutes.[8]

-

After the addition is complete, the reaction is worked up to isolate the product.

Quantitative Data:

Dasatinib inhibits Src family kinases, which are involved in various cellular processes including proliferation, migration, and survival.[9]

Ribociclib

Ribociclib is a selective CDK4/6 inhibitor used in the treatment of certain types of breast cancer. Its synthesis utilizes a pyrrolo[2,3-d]pyrimidine core, which can be derived from pyrimidine intermediates. The key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, is a crucial component.[9]

This synthesis is a multi-step process starting from 5-bromo-2,4-dichloropyrimidine. A key step is the Sonogashira coupling of 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine with propargyl alcohol.[9]

Quantitative Data:

Ribociclib inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.

Imatinib

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. A key intermediate in its synthesis is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

-

A mixture of N-(2-methyl-5-nitrophenyl)guanidine nitrate (63g, 0.324 mol) and 3-dimethylamino-1-(pyridin-3-yl)-2-propen-1-one (62.5g, 0.357 mol) in n-butanol (560ml) is heated to 120°C for 9 hours.[10]

-

After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours.[10]

-

The precipitated solid is collected by filtration and dried.[10]

Step 2: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

-

N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is reduced using a reducing agent such as Pd-C with ammonium formate in an ester solvent.[11]

Step 3: Synthesis of Imatinib

-

To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine (80 g) in pyridine (400 g) at 0°C, 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride is added.[12]

-

The reaction is stirred at 15-20°C for 1 hour, followed by the addition of water.[12]

-

The mixture is heated to 40°C, and then aqueous ammonia and more water are added.[12]

-

The mixture is stirred at room temperature overnight, and the resulting solid is filtered, washed with water, and dried.[12]

Imatinib targets the constitutively active BCR-ABL tyrosine kinase, which is characteristic of chronic myeloid leukemia. Inhibition of this kinase blocks downstream signaling pathways that promote cell proliferation and survival.

Avanafil

Avanafil, a PDE5 inhibitor for erectile dysfunction, is synthesized using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting material.

Step 1: Synthesis of ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

-

To methylene dichloride (600ml), add ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (100g) and 3-chloro-4-methoxybenzylamine (91.2g).[13]

-

Add water (500ml), sodium carbonate (48g), and tetra-butylammonium bromide (1g) to the stirred reaction mixture.[13]

-

Maintain the reaction overnight at 25-30°C.[13]

-

Separate the methylene dichloride layer, wash with water, and evaporate to obtain the product.[13]

Quantitative Data:

-

Purity (HPLC): 95%[13]

Conclusion

This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. Their strategic use allows for the efficient and high-yield synthesis of complex, life-saving medications. The detailed protocols and mechanistic insights provided in this guide underscore the importance of this pyrimidine scaffold and offer valuable information for researchers and professionals in drug discovery and development. The continued exploration of the reactivity of this compound is likely to lead to the development of novel therapeutics in the future.

References

- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 2. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]

- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 6. vixra.org [vixra.org]

- 7. US20150057446A1 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]

- 8. US9145406B2 - Process for preparing dasatinib monohydrate - Google Patents [patents.google.com]

- 9. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]

- 10. Page loading... [guidechem.com]

- 11. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 12. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 13. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

Initial Screening of 4-Chloro-2-methylthiopyrimidine in Kinase Inhibitor Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the initial biochemical screening of 4-Chloro-2-methylthiopyrimidine as a potential kinase inhibitor fragment. Given its nature as a common synthetic intermediate for more complex kinase inhibitors, this document outlines the strategic approach and detailed methodologies for assessing its intrinsic, albeit potentially modest, inhibitory activity against a panel of protein kinases. The presented protocols and data serve as a foundational template for researchers initiating fragment-based drug discovery campaigns or exploring the bioactivity of simple heterocyclic compounds.

Introduction to this compound as a Kinase Inhibitor Scaffold

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous clinically approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design.[2] this compound represents a simple, functionalized pyrimidine that can serve as a valuable fragment for identifying initial, low-affinity interactions with kinase targets. While primarily utilized as a synthetic building block, its initial screening is a critical first step in a fragment-based drug discovery (FBDD) workflow to identify starting points for optimization.[3]

Proposed Initial Kinase Screening Panel

An initial screening panel should ideally cover diverse branches of the human kinome to identify potential starting points for a medicinal chemistry campaign. Based on the known targets of more complex pyrimidine-based inhibitors, a primary screening panel could include, but is not limited to, the kinases listed in Table 1.[4][5]

Data Presentation: Hypothetical Screening Results

As a fragment, this compound is expected to exhibit weak inhibitory activity. The following tables present a hypothetical outcome of an initial screening campaign to illustrate how quantitative data would be structured for clear comparison and prioritization of hits.

Table 1: Hypothetical Primary Screening Data at a Single Concentration (e.g., 10 µM)

| Kinase Target | Kinase Family | Percent Inhibition (%) at 10 µM |

| KDR (VEGFR2) | Tyrosine Kinase | 25.3 |

| Cdc7 | Serine/Threonine Kinase | 18.9 |

| AURKA | Serine/Threonine Kinase | 12.1 |

| JAK2 | Tyrosine Kinase | 8.5 |

| MSK1 | AGC Kinase | 5.2 |

| PIM1 | CAMK | <5 |

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical IC50 Determination for Primary Hits

| Kinase Target | IC50 (µM) | Hill Slope |

| KDR (VEGFR2) | 78.5 | 1.1 |

| Cdc7 | >100 | - |

Note: Data is hypothetical and for illustrative purposes only. An IC50 value greater than 100 µM is typical for a fragment hit and would be followed by efforts to improve potency through chemical elaboration.

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are provided below. These protocols are standardized and can be adapted for the specific kinase of interest.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[1]

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®, Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add 1 µL of the diluted compound solution to the appropriate wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.[1]

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate at optimized concentrations.

-

Reaction Initiation: Dispense the kinase reaction mixture into each well to start the reaction. Include "no kinase" control wells for background subtraction.[1]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[1]

-

Signal Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.[1]

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 values by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated product is detected by a europium-labeled anti-phospho antibody and streptavidin-XL665, leading to a FRET signal.

Materials:

-

Recombinant human kinase

-

Biotinylated substrate

-

ATP

-

TR-FRET kinase assay buffer

-

This compound (dissolved in DMSO)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the assay buffer.

-

Compound Addition: Add the diluted this compound or control to the assay plate.

-

Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the product by adding a premixed solution of the europium-labeled antibody and streptavidin-XL665 in detection buffer containing EDTA.

-

Final Incubation: Incubate for 1 hour at room temperature to allow for the detection reagents to bind.

-

Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.

Radiometric Kinase Assay

Considered a gold standard, this assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[3]

Materials:

-

Recombinant human kinase

-

Substrate (peptide or protein)

-

Unlabeled ATP

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper or filter plates

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, kinase, substrate, and the test compound.

-

Reaction Initiation: Add a mixture of unlabeled ATP and [γ-³²P]ATP to start the reaction. The final ATP concentration should be at or near the Km for the kinase.[3]

-

Incubation: Incubate the reaction at 30°C for a predetermined time.

-

Stopping the Reaction and Spotting: Stop the reaction by adding a solution like phosphoric acid and spot a portion of the reaction mixture onto phosphocellulose paper or the wells of a filter plate.

-

Washing: Wash the filter paper or plate extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

-

Data Analysis: Determine the kinase activity based on the amount of incorporated radiolabel and calculate the percent inhibition and IC50 values.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Caption: A typical screening cascade for a fragment-based hit.

Signaling Pathways of Potential Targets

Caption: Simplified KDR (VEGFR2) signaling pathway.

Caption: Role of Cdc7 kinase in the initiation of DNA replication.

Conclusion

The initial screening of this compound provides a critical starting point for fragment-based kinase inhibitor discovery. While this simple heterocyclic core is not expected to exhibit high potency, its ability to show even weak, but measurable, and specific interactions with certain kinases can unveil valuable opportunities for structure-based drug design. By employing a systematic screening cascade utilizing robust and varied assay formats, researchers can effectively identify and validate initial fragment hits, paving the way for the development of novel and selective kinase inhibitors. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these early-stage discovery efforts.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Fragment-based approaches to the discovery of kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-2-methylthiopyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylthiopyrimidine is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a methylthio group on the pyrimidine core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the development of kinase inhibitors for various signaling pathways.

Physicochemical Properties

This compound is a colorless to yellow or brown liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₂S | [2][3] |

| Molecular Weight | 160.62 g/mol | [4][5] |

| CAS Number | 49844-90-8 | [4][5] |

| Appearance | Colorless to yellow or brown liquid | [1][3] |

| Melting Point | -2 °C | [4] |

| Boiling Point | 139-140 °C at 36 mmHg; 118-120 °C at 9 mmHg | [2][4] |

| Density | 1.381 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.6 | [4] |

| Solubility | Not miscible or difficult to mix in water. Soluble in Chloroform and Ethyl Acetate. | [3][6] |

| pKa | No experimental value has been reported. The pKa of the structurally related 4-chloropyrimidine is predicted to be 0.11±0.10, and for 4,6-dichloropyrimidine, it is predicted to be -4.20±0.17, suggesting that this compound is a very weak base. | [7][8] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the chlorination of 4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride (POCl₃). The following protocol is adapted from a patented procedure.[9]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

4-hydroxy-2-methylthiopyrimidine

-

Toluene

-

Triethylamine

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Reaction vessel with stirring and heating capabilities

Procedure:

-

To a reaction vessel, add 7.1 g (0.05 mol) of 4-hydroxy-2-methylthiopyrimidine and 36.9 g of toluene.[9]

-

With continuous stirring, slowly add 5.1 g (0.05 mol) of triethylamine followed by the dropwise addition of 7.7 g (0.05 mol) of phosphorus oxychloride.[9]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[9]

-

After the reaction is complete, cool the mixture to room temperature.[9]

-

Carefully quench the reaction by adding 13.5 g of water.[9]

-

The product, this compound, can then be isolated from the organic phase. Further purification may be achieved through distillation under reduced pressure.

Spectral Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: Spectral data is available on public databases such as PubChem.[1]

-

¹³C NMR: Spectral data is available on public databases such as PubChem.[1]

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.[1]

Reactivity and Role in Drug Discovery

The chemical reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments, which is a cornerstone of its utility in medicinal chemistry. The methylthio group at the 2-position is more stable but can also be displaced under certain conditions, offering another point for molecular diversification.[10]

While this compound itself is not known to have significant biological activity, it is a crucial intermediate in the synthesis of a multitude of potent and selective kinase inhibitors.[2][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The pyrimidine core of this compound serves as a privileged scaffold that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[4] By strategically modifying the 4-position, medicinal chemists can tailor the selectivity and potency of the final compounds towards specific kinase targets.

Workflow for Kinase Inhibitor Synthesis:

Figure 2: A generalized workflow illustrating the use of this compound in the synthesis of kinase inhibitors.